molecular formula C5H4N4O3 B162717 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione CAS No. 136411-51-3

3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione

Cat. No. B162717
M. Wt: 168.11 g/mol
InChI Key: DZDPWLFNGQHJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione (AIPD) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. AIPD is a fused ring system that contains both isoxazole and pyrimidine rings. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.

Mechanism Of Action

The mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or receptors in the body. For example, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been shown to exhibit various biochemical and physiological effects. For example, the compound has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in scientific research is its unique chemical structure, which may provide opportunities for the development of novel therapeutic agents. However, the limitations of using 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione. One potential direction is the development of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione derivatives with improved solubility and reduced toxicity. Another direction is the investigation of the compound's potential use as a therapeutic agent for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.
Conclusion
In conclusion, 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and has been investigated for its potential use as a therapeutic agent for neurological disorders. However, further studies are needed to fully understand the mechanism of action of 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione and its potential applications in scientific research.

Synthesis Methods

3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-amino-5-nitroisoxazole with ethyl acetoacetate, followed by the reduction of the nitro group using hydrogen gas in the presence of a palladium catalyst. The resulting compound is then cyclized using ammonium acetate to yield 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione.

Scientific Research Applications

3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has been extensively studied for its potential biological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.

properties

CAS RN

136411-51-3

Product Name

3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

IUPAC Name

3-amino-7H-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C5H4N4O3/c6-2-1-3(9-12-2)7-5(11)8-4(1)10/h6H2,(H2,7,8,9,10,11)

InChI Key

DZDPWLFNGQHJKO-UHFFFAOYSA-N

Isomeric SMILES

C12=C(ONC1=NC(=O)NC2=O)N

SMILES

C12=C(ON=C1NC(=O)NC2=O)N

Canonical SMILES

C12=C(ONC1=NC(=O)NC2=O)N

synonyms

Isoxazolo[3,4-d]pyrimidine-4,6(1H,5H)-dione, 3-amino- (9CI)

Origin of Product

United States

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